molecular formula C16H15F3N4O2 B3135307 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 400088-85-9

1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3135307
CAS No.: 400088-85-9
M. Wt: 352.31 g/mol
InChI Key: XMRXWVYUCHGLIS-UHFFFAOYSA-N
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Description

1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by its nitro group and trifluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the nitration of 2-pyridine to introduce the nitro group at the 5-position

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and hydroxylamines.

  • Substitution: Generation of various substituted piperazines and pyridines.

Scientific Research Applications

1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is compared with other similar compounds, such as:

  • 1-(5-Nitro-2-pyridinyl)piperazine: Similar structure but lacks the trifluoromethyl group.

  • 4-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the nitro group on the pyridine ring.

  • 2-Nitro-4-(trifluoromethyl)aniline: Different arrangement of nitro and trifluoromethyl groups.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(11-20-15)23(24)25/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRXWVYUCHGLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176473
Record name 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400088-85-9
Record name 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400088-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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